molecular formula C12H9N3OS B4551082 4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline

4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B4551082
M. Wt: 243.29 g/mol
InChI Key: YZLQWLFPXRDMMT-UHFFFAOYSA-N
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Description

4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound featuring a thiophene ring fused with a 1,3,4-oxadiazole moiety, linked to an aniline group. The oxadiazole ring contributes to its planar structure, enabling π-π stacking interactions, while the thiophene sulfur enhances electronic delocalization. This compound is synthesized via cyclization of thiosemicarbazides or oxidative dehydrogenation of hydrazones, often requiring light-sensitive handling due to its reactive aniline group . Its structural uniqueness lies in the synergistic effects of the thiophene and oxadiazole rings, which enhance its utility in medicinal chemistry (e.g., anticancer activity in HCT116 cell xenografts) and materials science .

Properties

IUPAC Name

4-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-9-5-3-8(4-6-9)11-14-15-12(16-11)10-2-1-7-17-10/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLQWLFPXRDMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with an aromatic aldehyde to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with aniline under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce aniline derivatives.

Scientific Research Applications

4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiophene and oxadiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oxadiazole Derivatives

Compound Name Substituents/Rings Biological Activity Key Features Reference
4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline Thiophene, oxadiazole, aniline Anticancer (HCT116 xenografts) High electronic delocalization; sulfur-enhanced reactivity
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline 4-Cl-phenyl, oxadiazole, aniline Antibacterial (Gram+/- strains) Electron-withdrawing Cl improves stability
4-(5-Furan-2-yl-1,3,4-oxadiazol-2-yl)aniline Furan, oxadiazole, aniline Antifungal (C. albicans inhibition) Oxygen in furan reduces polarizability vs. thiophene
3-(5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazol-2-yl)aniline CF3-phenyl, oxadiazole, aniline Unknown (structural studies) CF3 enhances hydrophobicity and metabolic stability
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Cyclopropyl, oxadiazole, aniline Material science applications Cyclopropyl introduces steric hindrance

Key Observations:

  • Thiophene vs.
  • Electron-Withdrawing Groups (Cl, CF3): Chlorine and trifluoromethyl groups improve metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .
  • Heterocyclic Variations: Replacing 1,3,4-oxadiazole with 1,2,4-oxadiazole or thiadiazole alters ring strain and reactivity. For example, thiadiazole derivatives exhibit stronger antimicrobial activity due to sulfur’s electronegativity .

Electronic and Physical Properties

Table 2: Physical Properties of Selected Compounds

Compound Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Reference
This compound Not reported C12H9N3OS 243.28
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline 150–152 C14H10ClN3O 271.70
2-(5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl)aniline 209–211 C16H11N3O 261.28

Analysis:

  • Higher melting points in naphthalene-substituted derivatives (209–211°C) suggest increased crystallinity due to extended aromaticity .
  • The absence of reported melting points for the thiophene analog may indicate challenges in purification or stability under standard conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline
Reactant of Route 2
4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline

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